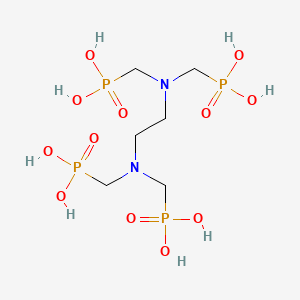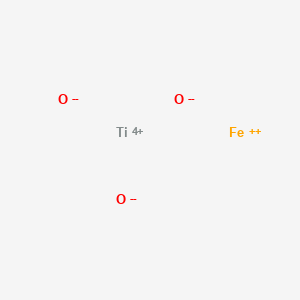
Edtmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine tetra(methylene phosphonic acid) is a phosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄. It is known for its chelating and anti-corrosion properties. Ethylenediamine tetra(methylene phosphonic acid) is the phosphonate analog of ethylenediaminetetraacetic acid and is classified as a nitrogenous organic polyphosphonic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediamine tetra(methylene phosphonic acid) can be synthesized using ethylene glycol as an intermediate. The process involves the reaction of ethylene glycol with phosphorus trichloride to form ethylene glycol chlorophosphonate, which then reacts with ethylenediamine to produce phosphonic acid. Another method involves the nucleophilic addition of formaldehyde to ethylenediamine to form hydroxymethylamine, which is then esterified with the hydrolysis product of phosphorus trichloride .
Industrial Production Methods
In industrial settings, ethylenediamine tetra(methylene phosphonic acid) is typically produced as its sodium salt, which exhibits good solubility in water. The industrial production involves the same synthetic routes but on a larger scale, ensuring the product’s purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine tetra(methylene phosphonic acid) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal ions.
Substitution: It can undergo substitution reactions where its phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as calcium, iron, and samarium. The reactions typically occur in aqueous solutions at room temperature.
Oxidation and Reduction: Reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Reagents include various alkylating agents and conditions typically involve mild temperatures and neutral pH.
Major Products Formed
Chelation: Metal complexes such as calcium ethylenediamine tetra(methylene phosphonate) and iron ethylenediamine tetra(methylene phosphonate).
Oxidation and Reduction: Oxidized or reduced forms of ethylenediamine tetra(methylene phosphonic acid) and its derivatives.
Substitution: Substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Ethylenediamine tetra(methylene phosphonic acid) has a wide range of applications in scientific research:
Mecanismo De Acción
Ethylenediamine tetra(methylene phosphonic acid) exerts its effects primarily through chelation. It forms stable complexes with metal ions, which can inhibit the formation of scale and corrosion. In medical applications, such as with samarium-153 ethylenediamine tetra(methylene phosphonate), the compound targets areas of high bone turnover, concentrating in regions with metastatic tumors. The radioactive samarium emits beta particles, which help relieve pain by irradiating the tumor sites .
Comparación Con Compuestos Similares
Ethylenediamine tetra(methylene phosphonic acid) is often compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for their chelating properties, but ethylenediamine tetra(methylene phosphonic acid) has a higher affinity for certain metal ions and better stability under high temperatures.
Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): Similar to ethylenediamine tetra(methylene phosphonic acid), but with an additional amine group, providing different chelation properties.
Nitrilotri(methylene phosphonic acid) (NTMP): A simpler structure with fewer phosphonic acid groups, resulting in different chelation behavior.
Ethylenediamine tetra(methylene phosphonic acid) is unique in its combination of high chelation efficiency, stability under various conditions, and versatility in applications across different fields.
Propiedades
Número CAS |
15142-96-8 |
|---|---|
Fórmula molecular |
C6H14N2Na6O12P4 |
Peso molecular |
568.02 g/mol |
Nombre IUPAC |
hexasodium;hydroxy-[[2-[[hydroxy(oxido)phosphoryl]methyl-(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C6H20N2O12P4.6Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;6*+1/p-6 |
Clave InChI |
OEKKAQBZZLRNMB-UHFFFAOYSA-H |
SMILES canónico |
C(CN(CP(=O)(O)[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)




![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)



